1-Acetyl-2-methylpiperidine-3-carbohydrazide
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Overview
Description
1-Acetyl-2-methylpiperidine-3-carbohydrazide is a compound belonging to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications .
Preparation Methods
The synthesis of 1-Acetyl-2-methylpiperidine-3-carbohydrazide typically involves the reaction of 2-methylpiperidine with acetic anhydride to form 1-acetyl-2-methylpiperidine. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Acetyl-2-methylpiperidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Acetyl-2-methylpiperidine-3-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-methylpiperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-Acetyl-2-methylpiperidine-3-carbohydrazide can be compared with other piperidine derivatives such as:
1-Acetylpiperidine: Lacks the methyl and carbohydrazide groups, leading to different chemical and biological properties.
2-Methylpiperidine: Lacks the acetyl and carbohydrazide groups, resulting in different reactivity and applications.
Piperidine-3-carbohydrazide:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to its analogs .
Properties
Molecular Formula |
C9H17N3O2 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-acetyl-2-methylpiperidine-3-carbohydrazide |
InChI |
InChI=1S/C9H17N3O2/c1-6-8(9(14)11-10)4-3-5-12(6)7(2)13/h6,8H,3-5,10H2,1-2H3,(H,11,14) |
InChI Key |
LTNXCIGYTAHANX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1C(=O)C)C(=O)NN |
Origin of Product |
United States |
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